molecular formula C9H16ClNO2 B2511263 Methyl quinuclidine-2-carboxylate hydrochloride CAS No. 1951438-80-4

Methyl quinuclidine-2-carboxylate hydrochloride

Cat. No. B2511263
CAS RN: 1951438-80-4
M. Wt: 205.68
InChI Key: MHCJKMOANJAKDQ-UHFFFAOYSA-N
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Description

Methyl quinuclidine-2-carboxylate hydrochloride is a compound that is structurally related to a variety of quinuclidine derivatives that have been synthesized and studied for their potential applications in different fields. These derivatives include ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates used as dyes in liquid crystal displays , quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as muscarinic receptor antagonists , and 1-[(4-carboxyphenyl)methyl]quinuclidinium hydroxide for zwitterionic polymerization .

Synthesis Analysis

The synthesis of related quinuclidine derivatives involves various strategies. For instance, the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester was used to synthesize fluorescent dyes . In another study, quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives were designed as conformationally restricted analogues of quinuclidin-3-yl benzhydrylcarbamate, showing high affinities for the M3 receptor . These methods demonstrate the versatility in the synthesis of quinuclidine derivatives.

Molecular Structure Analysis

The molecular structure of quinuclidine and its derivatives has been extensively studied using various techniques. Gas-phase electron diffraction, X-ray diffraction, and quantum chemical calculations have been employed to investigate the structure of quinuclidine and its adducts with metal trihydrides . Similarly, the crystal and molecular structure of quinuclidine betaine hydrochloride has been characterized by X-ray diffraction, FTIR and NMR spectroscopy, and DFT calculations .

Chemical Reactions Analysis

Quinuclidine derivatives participate in a range of chemical reactions. For example, the zwitterionic polymerization of 1-[(4-carboxyphenyl)methyl]quinuclidinium hydroxide has been studied, leading to the formation of random copolymers with varying molecular weights . The reactivity of these compounds is influenced by their molecular structure and the presence of functional groups that can interact with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinuclidine derivatives have been analyzed through various spectroscopic and computational methods. FT-IR, FT-Raman, and NMR characterization, along with molecular dynamics simulations and DFT calculations, have been used to investigate the reactive and optoelectronic properties of these compounds . These studies provide insights into the charge transfer, electron density delocalization, and hyperpolarizability, which are important for applications in nonlinear optics and other fields.

Scientific Research Applications

Chemical Synthesis and Characterization

Methyl quinuclidine-2-carboxylate hydrochloride has been a focus in the field of chemical synthesis and characterization. Hamama et al. (2011) explored its versatility as an intermediate for synthesizing fused and spiro quinuclidine and its C-nucleosides, illustrating its potential in creating complex molecular structures. Additionally, Dega-Szafran et al. (2009) synthesized and characterized quinuclidine betaine hydrochloride through methods like X-ray diffraction, FTIR and NMR spectroscopy, highlighting its structural properties and potential in further chemical studies (Hamama et al., 2011) (Dega-Szafran et al., 2009).

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry and pharmacology, the compound has been instrumental. Etayo et al. (2008) prepared enantiomerically pure (R)-quinuclidine-2-carboxylic acid, showcasing its significance in the synthesis of chiral molecules, which are crucial in drug development and biological studies. Furthermore, the potential of methyl quinuclidine-2-carboxylate hydrochloride in synthesizing muscarinic receptor antagonists was demonstrated by Naito et al. (2005), indicating its role in developing treatments for various physiological conditions (Etayo et al., 2008) (Naito et al., 2005).

Material Science and Industrial Applications

In the field of material science and industrial applications, Bojinov and Grabchev (2003) synthesized novel fluorescent compounds using methyl quinuclidine-2-carboxylate hydrochloride, indicating its use in creating dyes for potential application in liquid crystal displays. This demonstrates the compound's versatility not only in medicinal chemistry but also in the development of materials for technological applications (Bojinov & Grabchev, 2003).

properties

IUPAC Name

methyl 1-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-7-2-4-10(8)5-3-7;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCJKMOANJAKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCN1CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl quinuclidine-2-carboxylate hydrochloride

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